molecular formula C24H16Br2N2O4 B5558055 4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate

4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate

Cat. No. B5558055
M. Wt: 556.2 g/mol
InChI Key: OLQVIIMCXKMOOE-MZJWZYIUSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired structure. In this context, compounds similar to 4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate, such as derivatives of naphtho[2,1-b]furan, are synthesized through various chemical reactions. For example, the synthesis of furan derivatives from 8-oxo-5,6,7,8-tetrahydro-1-naphthyloxyacetic acids demonstrates the complexity of such chemical syntheses, showcasing the influence of substituents on the reaction outcomes (Horaguchi et al., 1986).

Molecular Structure Analysis

The molecular structure of such compounds is pivotal, as it determines the chemical reactivity and physical properties. Studies on similar compounds, like 2-(4-Bromophenyl)-1-(phenylsulfinyl)naphtho[2,1-b]furan, provide insights into the molecular orientation, intermolecular interactions, and crystal packing, which are essential for understanding the structural characteristics of complex organic compounds (Choi et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving furan compounds, especially those catalyzed by palladium, highlight the reactivity and potential transformations of the furan moiety in complex molecules. The palladium-catalyzed reaction of alkyl 5-bromo-2-furoate with allylic alcohols, leading to specific oxoalkanes, is an example of the chemical versatility of furan derivatives (Tamaru et al., 1978).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the behavior of chemical compounds under various conditions. Structural analysis through single-crystal X-ray diffraction offers a detailed view of the compound's architecture, showcasing intermolecular interactions and stability factors within the crystal lattice.

Chemical Properties Analysis

The chemical properties of a compound, such as acidity, basicity, reactivity with other chemicals, and stability under different environmental conditions, define its applicability in scientific research. The synthesis and characterization of bromo derivatives of 2-acetyl-1-naphthol, for instance, provide valuable information on the compound's reactivity and potential chemical transformations (Patil et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

  • Furan Derivatives Synthesis : Research on furan derivatives, such as the synthesis of 4,5-dihydro-3H-naphtho[1,8-bc]furans, provides insights into substituent effects in chemical synthesis. These studies explore how different substituents affect the yield and properties of furan compounds, which is crucial for designing compounds with desired chemical behaviors (Horaguchi et al., 1986).

  • Novel Syntheses Approaches : Investigations into new synthesis methods for benzo[b]naphtho[2,3-d]furan-6,11-diones and benzo[b]naphtho[2,1-d]furans reveal strategies for transforming specific acetylphenylacetic acids and isoquinolines into complex furan and naphthoquinone derivatives. Such methodologies contribute to the synthesis of intricate organic molecules for varied applications (Martínez et al., 1998).

Applications in Material Science

  • Thermotropic Dendrimers : The development of "Willowlike" thermotropic dendrimers involving bromo and furan derivatives illustrates the application of these compounds in creating new materials with specific physical properties. Such dendrimers could find applications in advanced material science, including responsive materials and nanotechnology (Percec et al., 1994).

Electrochemical Applications

  • Electrochemical Reduction Studies : Electrochemical studies on derivatives of benzofuran, including those with bromo substitutions, shed light on their reduction behavior and potential applications in electrochemical sensors or organic synthesis. Understanding the electrochemical properties of such compounds is essential for designing electroactive materials and devices (Mamatha et al., 2007).

properties

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Br2N2O4/c25-17-8-10-21(32-24(30)22-6-3-11-31-22)16(12-17)14-27-28-23(29)13-15-7-9-20(26)19-5-2-1-4-18(15)19/h1-12,14H,13H2,(H,28,29)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQVIIMCXKMOOE-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-bromo-2-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

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